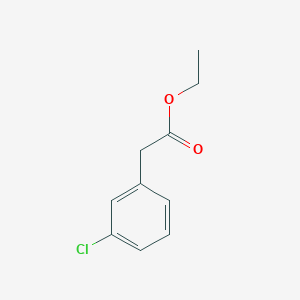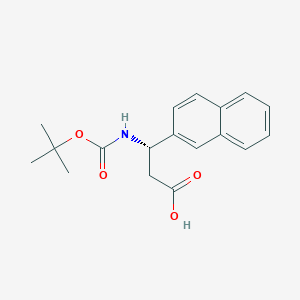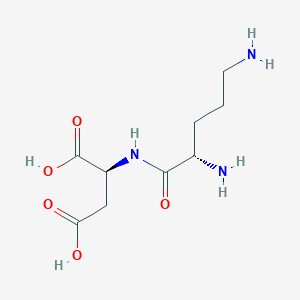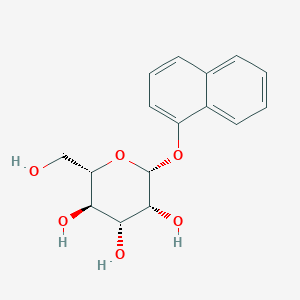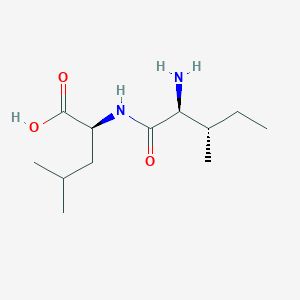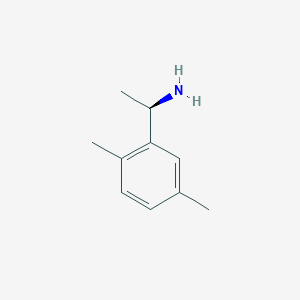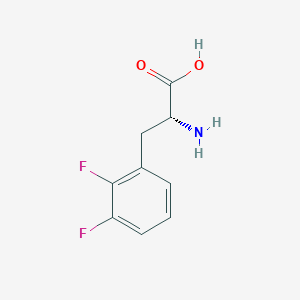
Boc-L-fenilalaninamida
Descripción general
Descripción
Boc-L-phenylalaninamide is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and serves as a building block in the preparation of more complex molecules. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step organic synthesis.
Aplicaciones Científicas De Investigación
Boc-L-phenylalaninamide has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and in the preparation of complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-phenylalaninamide typically involves the protection of the amino group of L-phenylalanine with a Boc group, followed by the conversion of the carboxyl group to an amide. The process can be summarized as follows:
-
Protection of the Amino Group:
- L-phenylalanine is dissolved in a suitable solvent such as tetrahydrofuran (THF).
- Di-tert-butyl dicarbonate (Boc2O) is added to the solution in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
- The reaction mixture is stirred at room temperature until the Boc group is attached to the amino group, forming Boc-L-phenylalanine.
-
Conversion to Amide:
- Boc-L-phenylalanine is then reacted with an amine, such as ammonia or an amine derivative, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
- The reaction is carried out in a solvent like dichloromethane (DCM) at room temperature.
- The product, Boc-L-phenylalaninamide, is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of Boc-L-phenylalaninamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reagents and solvents used are of high purity, and the reactions are monitored using analytical techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions: Boc-L-phenylalaninamide undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (HCl) or basic conditions (sodium hydroxide).
Major Products:
Deprotection: L-phenylalaninamide.
Substitution: Various substituted amides.
Hydrolysis: L-phenylalanine and the corresponding amine.
Mecanismo De Acción
Boc-L-phenylalaninamide can be compared with other Boc-protected amino acids and their derivatives:
Boc-L-phenylalanine: Similar in structure but with a free carboxyl group instead of an amide.
Boc-L-tyrosine: Contains a hydroxyl group on the aromatic ring, providing different reactivity.
Boc-L-tryptophan: Contains an indole ring, offering unique electronic properties.
Uniqueness: Boc-L-phenylalaninamide is unique due to its amide functionality, which provides stability and specific reactivity compared to other Boc-protected amino acids. This makes it particularly useful in peptide synthesis and as an intermediate in organic synthesis.
Comparación Con Compuestos Similares
- Boc-L-phenylalanine
- Boc-L-tyrosine
- Boc-L-tryptophan
- Boc-L-alanine
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-11(12(15)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H2,15,17)(H,16,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUPSFPAFRFQRO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427249 | |
| Record name | Boc-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35150-06-2 | |
| Record name | Boc-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


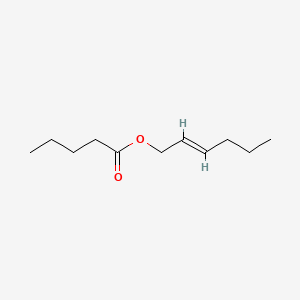
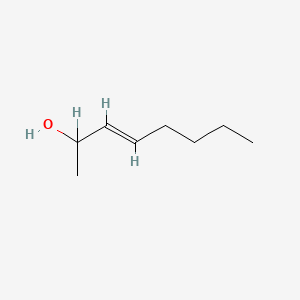

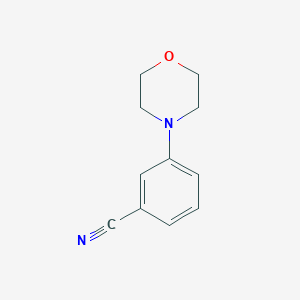
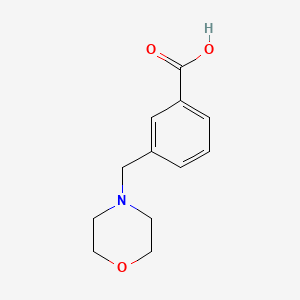
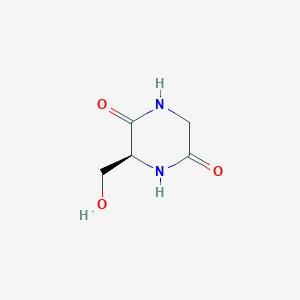
![(1S,5R)-bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588268.png)
